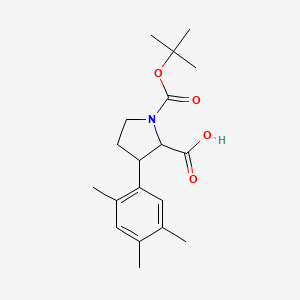
1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
1-(Tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid (TBCP) is an organic compound used in a variety of scientific research applications. It is a unique molecule that is synthesized from a variety of starting materials and can be used in a variety of ways in the laboratory.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid has been found to be useful in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of compounds, including heterocycles, amino acids, and other organic compounds. It has also been used as an inhibitor of enzymes such as proteases, and as a probe for studying protein-protein interactions. Additionally, this compound has been used to study the structure and function of proteins, as well as to identify and characterize new proteins.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid is not fully understood, but it is believed to act as a proton transfer agent. Specifically, it is believed to act as an acid-base catalyst, which helps to speed up the reaction of the starting materials and produce the desired product. Additionally, it is believed to act as an enzyme inhibitor, which helps to prevent the formation of unwanted side-products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have a variety of effects on enzymes, proteins, and other biological molecules. For example, it has been found to inhibit the protease enzyme, which helps to prevent the breakdown of proteins. Additionally, it has been found to interact with proteins and other biological molecules, which can help to regulate their activity and function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid in laboratory experiments has several advantages. One of the main advantages is that it is relatively easy to synthesize, which makes it a cost-effective reagent for use in the laboratory. Additionally, it can be used as a catalyst for a variety of chemical reactions, which makes it a useful tool for laboratory research. However, there are also some limitations to using this compound in the laboratory. For example, it is a relatively unstable molecule, which can make it difficult to store and handle. Additionally, it can react with other molecules in the laboratory, which can lead to unwanted side-products.
Orientations Futures
There are several potential future directions for the use of 1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid in scientific research. One possibility is to use it as a tool for drug design and development. Additionally, it could be used to study the structure and function of proteins, as well as to identify and characterize new proteins. Additionally, it could be used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of drugs. Finally, it could be used to study the structure and function of enzymes, as well as to identify and characterize new enzymes.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2,4,5-trimethylphenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-11-9-13(3)15(10-12(11)2)14-7-8-20(16(14)17(21)22)18(23)24-19(4,5)6/h9-10,14,16H,7-8H2,1-6H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDWYJJPJNRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2CCN(C2C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



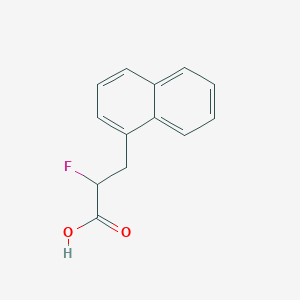
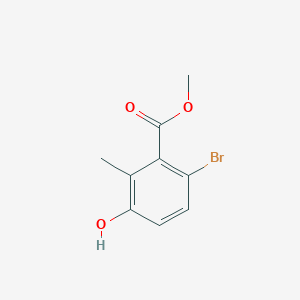


![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate](/img/structure/B1469867.png)

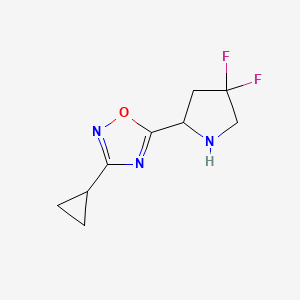

![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)
![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)
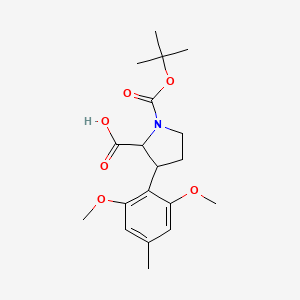
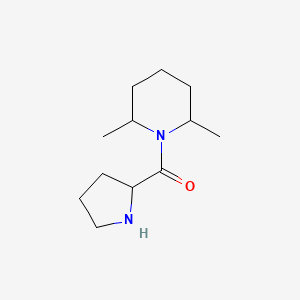

![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)